N-(propan-2-ylideneamino)propanamide
Description
Properties
CAS No. |
3884-67-1 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)propanamide |
InChI |
InChI=1S/C6H12N2O/c1-4-6(9)8-7-5(2)3/h4H2,1-3H3,(H,8,9) |
InChI Key |
PXXVMRUCSOSDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NN=C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(propan-2-ylideneamino)propanamide
General Synthetic Strategy
The synthesis of this compound typically involves the condensation reaction between a primary amide and an aldehyde or ketone that contains the isopropylidene group. This reaction forms an imine linkage (C=N) by the removal of water, a classical Schiff base formation process.
Specific Synthetic Routes
Condensation of Propanamide with Acetone
- Reaction Description : Propanamide is reacted with acetone under controlled conditions to form the imine derivative this compound.
- Conditions : The reaction is generally carried out in a suitable solvent such as ethanol or propan-2-ol under reflux or at room temperature with acid or base catalysis to facilitate imine formation.
- Mechanism : The lone pair on the nitrogen of propanamide attacks the carbonyl carbon of acetone, followed by dehydration to form the imine bond.
Hydrazine Hydrate Mediated Synthesis (Indirect Method)
- Reference : A related synthetic approach involves hydrazine hydrate reacting with esters in propan-2-ol at reflux to form hydrazides, which can then be converted to imine derivatives by reaction with aldehydes or ketones.
- Application : Although this method is more common for hydrazone derivatives, it exemplifies the principle of condensation with carbonyl compounds to form imines, which is relevant to the preparation of this compound.
One-Pot Regioselective Synthesis
- Reference : Environmentally friendly one-pot syntheses have been developed for imines structurally related to this compound. For example, imines derived from 2-amino-1,3-propandiol and various aldehydes/ketones are synthesized by heating the amine and carbonyl compound together under solvent-free or mild solvent conditions.
- Relevance : This method can be adapted for this compound by using propanamide as the amine source and acetone as the carbonyl compound, offering high yields and regioselectivity.
Summary Table of Preparation Methods
Analytical and Structural Confirmation
- Spectroscopic Data : The formation of this compound is confirmed by characteristic imine proton signals in ^1H NMR around 8-9 ppm, and C=N stretching vibrations in IR spectroscopy.
- NMR Analysis : Proton NMR typically shows a singlet for the imine proton (N=CH) and methyl groups of the isopropylidene moiety.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.
- Crystallography : Where applicable, X-ray crystallography confirms the imine bond geometry and amide conformation.
Comparison with Similar Compounds
Propanamide derivatives exhibit diverse properties depending on their substituents. Below is a detailed analysis of N-(propan-2-ylideneamino)propanamide relative to key analogs:
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
| Compound Name | Substituent(s) | Key Properties | Reference Compound Insights |
|---|---|---|---|
| This compound | Isopropylideneamino group (C=N linkage) | Likely moderate polarity; imine group may enhance electrophilicity or metal coordination | Evidence from imine-containing analogs |
| N-Hydroxypropanamide | Hydroxylamine (-NHOH) | Higher polarity; potential for hydrogen bonding and redox activity | Compared in |
| N-(Pyrrolidin-3-yl)propanamide | Pyrrolidine ring | Increased basicity; enhanced receptor interaction due to cyclic amine | Data from |
| N-Benzyl-N-ethyl-2-phenoxypropanamide | Benzyl, ethyl, phenoxy groups | Lipophilic; potential for membrane penetration and enzyme inhibition | Structural analogs in |
| 3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide | Furan and propynyl groups | Aromatic interactions (furan) and click chemistry potential (propynyl) |
Pharmacokinetic and Pharmacodynamic Profiles
- Imine vs. This contrasts with N-hydroxypropanamide (), where the hydroxylamine group could participate in redox reactions .
- Lipophilicity: Bulky substituents like benzyl or phenoxy groups () increase lipophilicity, enhancing blood-brain barrier penetration. The imine group in the target compound may balance polarity and lipophilicity, depending on the environment .
- Biological Activity : Pyrrolidinyl and pyridinylmethyl substituents () are associated with receptor binding (e.g., GPCRs or kinases). The imine group might confer metal-chelating properties, useful in catalysis or metalloenzyme inhibition .
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